2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, a heterocyclic scaffold known for diverse pharmacological activities. Structurally, it features a 4-ethoxyphenyl substituent at position 6 of the imidazothiazole core and an acetamide side chain at position 3, further substituted with a 2-(4-methoxyphenyl)ethyl group.
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-3-30-21-10-6-18(7-11-21)22-15-27-19(16-31-24(27)26-22)14-23(28)25-13-12-17-4-8-20(29-2)9-5-17/h4-11,15-16H,3,12-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGKLAKVWXYQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves a multi-step process. The initial step often includes the formation of the imidazo[2,1-b][1,3]thiazole core through a cyclization reaction. This is followed by the introduction of the ethoxyphenyl and methoxyphenyl ethyl acetamide groups via substitution reactions. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques. The industrial production methods are designed to ensure consistent quality and scalability, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in cancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the imidazothiazole core and acetamide side chain. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Observations:
Substituent Effects at Position 6 :
- Electron-Withdrawing Groups (Cl, Br, F) : Halogenated analogs (e.g., 5l, 3a) show enhanced cytotoxic and enzyme inhibitory activities. For example, 5l’s 4-chlorophenyl group correlates with improved VEGFR2 inhibition and selectivity for MDA-MB-231 cells .
- Electron-Donating Groups (Ethoxy, Methoxy) : The target compound’s 4-ethoxyphenyl may enhance metabolic stability but reduce cytotoxicity compared to halogenated derivatives. Methoxy groups in other analogs (e.g., 5l’s 4-methoxybenzyl side chain) improve binding interactions .
Acetamide Side Chain Modifications: Phenethyl vs. Heteroaryl/Aryl Groups: The target compound’s N-[2-(4-methoxyphenyl)ethyl] side chain may increase lipophilicity and membrane permeability compared to morpholinopyridinyl (5a) or benzyl (4e) groups. Hydrazinecarbothioamide Derivatives: Compounds like 3a and 4e incorporate thioamide moieties, which are associated with enzyme inhibition (e.g., aldose reductase, acetylcholinesterase) but may exhibit different pharmacokinetic profiles .
Synthetic Pathways :
- The target compound likely follows a synthesis route similar to and : condensation of an imidazothiazole acetohydrazide intermediate with an appropriate isothiocyanate or electrophile. Ethoxy and methoxy substituents would require specific precursors (e.g., 4-ethoxyphenylboronic acid for Suzuki coupling) .
Research Findings and Implications
- Cytotoxicity: Halogenated derivatives (Cl, Br) exhibit superior cytotoxicity, likely due to enhanced electron-withdrawing effects and target affinity. The target compound’s ethoxy group may shift activity toward non-cytotoxic pathways .
- Enzyme Inhibition : Thioamide-containing analogs (e.g., 4e) show promise for acetylcholinesterase inhibition, suggesting the target compound’s acetamide group could be modified for similar applications .
- Structural Insights : X-ray crystallography data for analogs () confirm planar imidazothiazole cores and substituent-dependent conformational flexibility, which may influence binding to hydrophobic pockets in target proteins .
Biological Activity
The compound 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. These include anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an imidazo[2,1-b][1,3]thiazole core with an ethoxyphenyl substituent and an acetamide moiety that contributes to its bioactivity.
Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. The mechanism often involves inhibition of specific kinases that play crucial roles in cancer cell signaling pathways. For instance, studies have shown that compounds similar to this compound inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds exhibit activity against a range of bacterial strains. For example, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anti-inflammatory Properties
The anti-inflammatory potential of this class of compounds has been highlighted in several studies. They are believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes them candidates for treating inflammatory diseases.
In Vitro Studies
A recent study investigated the acetylcholinesterase (AChE) inhibitory activity of various imidazo[2,1-b][1,3]thiazole derivatives. The results indicated that certain derivatives exhibited up to 69.92% inhibition at specific concentrations . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications on the phenyl rings significantly affect biological activity. For instance:
- Substituents : The presence of electron-donating groups enhances activity.
- Chain Length : Variations in the alkyl chain length attached to the acetamide moiety influence potency.
Comparative Analysis
| Compound | Anticancer Activity | Antimicrobial Activity | AChE Inhibition |
|---|---|---|---|
| This compound | High | Moderate | 69.92% |
| 2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | Moderate | High | 48.48% |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)acetamide | High | Low | 55.00% |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for its formation?
The synthesis involves multi-step reactions:
- Step 1: Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization using acetic anhydride under reflux (80–100°C).
- Step 2: Acetylation of the thiazole intermediate with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions.
- Step 3: Coupling with the phenethylamine derivative using triethylamine as a base in dimethylformamide (DMF) at room temperature. Critical conditions include pH control (neutral to mildly basic), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. How is the structural integrity of this compound validated?
Key analytical techniques:
- 1H/13C NMR: Confirms proton environments (e.g., methoxy singlet at δ 3.8 ppm) and carbon backbone.
- HRMS: Verifies molecular ion peak ([M+H]⁺) with <5 ppm error.
- HPLC-UV: Assesses purity (λ = 254 nm; retention time ±0.1 min).
- IR Spectroscopy: Identifies functional groups (e.g., acetamide C=O stretch at 1650–1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize low yields during the final coupling step?
Strategies to address steric hindrance or poor nucleophilicity:
- Catalyst Optimization: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance reaction rates .
- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30 minutes at 80°C, improving yield by 15–20% .
- Solvent Screening: Test polar aprotic solvents (e.g., acetonitrile) to improve solubility of aromatic intermediates .
Q. How should contradictory cytotoxicity data (e.g., high activity in MDA-MB-231 vs. low activity in HepG2) be interpreted?
Potential explanations and methodologies:
- Target Expression Variability: Quantify VEGFR2 protein levels in cell lines via Western blotting .
- Metabolic Profiling: Use LC-MS to identify differential prodrug activation pathways (e.g., cytochrome P450 activity) .
- Structural Analog Comparison: Compare IC₅₀ values of analogs (Table 1) to isolate substituent effects on selectivity .
Table 1. Cytotoxicity and VEGFR2 inhibition of imidazo[2,1-b]thiazole analogs
| Compound | MDA-MB-231 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | VEGFR2 Inhibition (% at 20 μM) |
|---|---|---|---|
| 5a | 22.6 | >50 | 3.76 |
| 5l | 1.4 | 22.6 | 5.72 |
| Sorafenib | 5.2 | 8.9 | 85.0 |
Q. What computational methods predict biological targets, and how reliable are they?
- Molecular Docking: AutoDock Vina simulates binding to VEGFR2 (PDB: 4ASD). Validate poses using RMSD <2.0 Å from co-crystallized ligands .
- Molecular Dynamics (MD): Run 100-ns simulations to assess binding stability (e.g., hydrogen bond retention >80% of simulation time) .
- Pharmacophore Modeling: Align compound features (e.g., hydrogen bond acceptors) with known kinase inhibitors .
Methodological Notes
- Contradictory Data Analysis: Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) resolve discrepancies in target engagement .
- Stereochemical Purity: Chiral HPLC (Daicel AD-H column) separates enantiomers, critical for activity in asymmetric analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
